molecular formula C17H20N4OS B10875401 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875401
M. Wt: 328.4 g/mol
InChI Key: GMZTVAVAAAVJAZ-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole moiety, a pyrazolone core, and a tert-butylamino group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to optimize the reaction conditions and minimize production costs. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H20N4OS/c1-10(19-17(3,4)5)14-11(2)20-21(15(14)22)16-18-12-8-6-7-9-13(12)23-16/h6-9,20H,1-5H3

InChI Key

GMZTVAVAAAVJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC(C)(C)C)C

Origin of Product

United States

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